molecular formula C14H18N2O4 B1598487 benzyl N-(2-morpholino-2-oxoethyl)carbamate CAS No. 56414-76-7

benzyl N-(2-morpholino-2-oxoethyl)carbamate

Cat. No. B1598487
CAS RN: 56414-76-7
M. Wt: 278.3 g/mol
InChI Key: GBSPBRGWMGSOAG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This compound contains a total of 39 bonds; 21 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amide (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 ether (aliphatic) .

Scientific Research Applications

Synthesis and Anticancer Activity

Research into derivatives of benzyl N-(2-morpholino-2-oxoethyl)carbamate, such as 1,2‐Disubstituted Benzimidazole Derivatives, has shown promise in the field of anticancer drug development. These compounds have been synthesized and evaluated for their anticancer activities, showing considerable selectivity against certain cancer cell lines. This indicates the potential of these derivatives in developing new anticancer agents (L. Yurttaş et al., 2013).

Agrochemical Research

The compound's derivatives have also been studied for their agrochemical properties, particularly in cotton and corn plants. Research into the metabolism of related carbamate compounds in these plants has provided insights into their absorption, translocation, and metabolism, which is crucial for developing more effective and environmentally friendly pesticides (N. Umetsu et al., 1979).

Chemical Synthesis

In chemical synthesis, isopropyl carbamates derived from benzylamines, which are related to benzyl N-(2-morpholino-2-oxoethyl)carbamate, have been utilized to provide isoindolinones through a Bischler-Napieralski-type cyclization. This process highlights the compound's utility in synthesizing complex chemical structures, which could have applications in developing pharmaceuticals and fine chemicals (Satoshi Adachi et al., 2014).

Neuroprotection and Alzheimer's Disease

Derivatives of benzyl N-(2-morpholino-2-oxoethyl)carbamate have been explored as butyrylcholinesterase inhibitors, showing potential for neuroprotective effects in Alzheimer's disease models. This research suggests that chemical modification of carbamate units in these compounds can lead to pronounced neuroprotective effects, indicating their potential in treating neurodegenerative diseases (M. Hoffmann et al., 2019).

properties

IUPAC Name

benzyl N-(2-morpholin-4-yl-2-oxoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c17-13(16-6-8-19-9-7-16)10-15-14(18)20-11-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSPBRGWMGSOAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394849
Record name benzyl N-(2-morpholino-2-oxoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666196
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

benzyl N-(2-morpholino-2-oxoethyl)carbamate

CAS RN

56414-76-7
Record name benzyl N-(2-morpholino-2-oxoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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